molecular formula C14H22FN5 B11738668 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738668
M. Wt: 279.36 g/mol
InChI Key: CAKZBCUUYQBOAA-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings connected by a fluoroethyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl and propyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and fluoroethyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control is crucial to maintain consistency and quality. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

What sets {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine apart is the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H22FN5/c1-3-7-20-14(9-12(2)18-20)11-16-10-13-4-6-17-19(13)8-5-15/h4,6,9,16H,3,5,7-8,10-11H2,1-2H3

InChI Key

CAKZBCUUYQBOAA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CC=NN2CCF

Origin of Product

United States

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